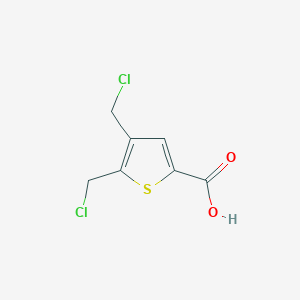

4,5-bis(chloromethyl)thiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(chloromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-2-4-1-5(7(10)11)12-6(4)3-9/h1H,2-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRHWXQAUDKNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCl)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 4,5 Bis Chloromethyl Thiophene 2 Carboxylic Acid Analogs

Reactivity of Chloromethyl Functionalities in Thiophene (B33073) Systems

The chloromethyl groups attached to the thiophene ring are highly reactive sites, primarily due to the lability of the chlorine atom, which is a good leaving group. This reactivity is further enhanced by the adjacent thiophene ring, which can stabilize the transition states of substitution reactions.

The carbon atoms of the chloromethyl groups are electrophilic and are thus susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of chloromethylthiophenes. Nucleophilic substitution on these groups typically follows an SN2 mechanism, although SN1 pathways can be involved under certain conditions, particularly with stabilization of the resulting carbocation by the thiophene ring.

Thiophene derivatives with chloromethyl groups readily undergo substitution reactions with various nucleophiles. For instance, 2,5-bis(chloromethyl)thiophene (B1599725) serves as a precursor for synthesizing a variety of derivatives through nucleophilic substitution. acs.org The high reactivity of these chloromethyl groups facilitates their conversion into other functionalities, making them valuable intermediates in the synthesis of more complex molecules. researchgate.net The general susceptibility of chloromethyl groups to nucleophilic attack is a well-documented phenomenon. nih.gov

Common nucleophiles that react with chloromethylthiophenes include:

Amines

Alcohols

Thiols

Cyanides

Carboxylates

The reaction of 2-(chloromethyl)thiophene (B1266113) with nucleophiles is a standard method for introducing the thienyl-methyl moiety into molecules. orgsyn.org This reactivity pattern is shared by its bis(chloromethyl) analogs.

| Nucleophile | Product Type | Significance |

|---|---|---|

| Primary/Secondary Amines | Aminomethylthiophenes | Building blocks for pharmaceuticals and ligands |

| Alkoxides/Phenoxides | Alkoxymethyl/Aryloxymethylthiophenes | Used in materials science and as protecting groups |

| Thiolates | Thioether derivatives | Important in coordination chemistry and polymer synthesis |

| Cyanide | Thienylacetonitriles | Precursors to carboxylic acids, amines, and other functional groups |

The chloromethyl groups are potent alkylating agents, capable of forming new carbon-carbon and carbon-heteroatom bonds. A notable example of this reactivity is the reaction with active methylene (B1212753) compounds like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

In the presence of a base, Meldrum's acid is deprotonated to form a highly nucleophilic carbanion. This anion can then attack the electrophilic carbon of the chloromethyl group. When a molecule with two chloromethyl groups is used, such as an analog of 4,5-bis(chloromethyl)thiophene-2-carboxylic acid, a dialkylation reaction can occur, leading to the formation of a new ring system.

Interestingly, studies on the reaction of 3,4-bis(halomethyl)-2,5-dimethylthiophene with Meldrum's acid have shown that C,O-dialkylation can be a significant pathway. uky.edu Instead of the expected C,C-dialkylation product, an unusual seven-membered ring containing an oxygen atom is formed. This outcome is attributed to the specific geometry and reactivity of the thiophene-based bis(halomethyl) substrate, which favors the kinetic C,O-dialkylation product over the thermodynamically more stable C,C-dialkylation product. uky.edu This illustrates that the reaction pathway can be subtly influenced by the structure of the thiophene substrate. uky.edu

| Reactant | Product Type | Key Feature |

|---|---|---|

| 3,4-bis(halomethyl)-2,5-dimethylthiophene | C,O-dialkylation product (thieno[3,4-c]oxepine derivative) | Formation of a kinetic product due to steric and electronic factors uky.edu |

| o-xylene dibromide | C,C-dialkylation product (spiroindane) | Normal, thermodynamically favored pathway uky.edu |

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the thiophene ring is a versatile functional handle that can be converted into a variety of other functional groups.

Carboxylic acids on the thiophene ring can be readily converted to their corresponding esters through several standard methods. The most common is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol) in the presence of an acid catalyst, like sulfuric acid. google.com The equilibrium of this reaction can be driven towards the product by removing water or using an excess of the alcohol. google.com

Esterification is a crucial step in many synthetic sequences, as esters are often more soluble in organic solvents and are less reactive than carboxylic acids, making them suitable for subsequent reactions where the acidic proton might interfere. The synthesis of methyl 2-thiophenecarboxylate and its derivatives is a well-established procedure. semanticscholar.orgresearchgate.net

The carboxylic acid can be activated by converting it into a more reactive derivative, such as an acid chloride. This transformation is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). libretexts.orglibretexts.orgcommonorganicchemistry.com The resulting acid chloride is a highly electrophilic species and a key intermediate for the synthesis of amides, esters (from less reactive alcohols), and other carbonyl compounds.

For example, 2-thiophenecarbonyl chloride is a key intermediate in the synthesis of various compounds. acs.org Its preparation from 2-thiophenecarboxylic acid using thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a common industrial process. chemicalbook.com This conversion allows for subsequent reactions with a wide array of nucleophiles to form amides, esters, and other derivatives under milder conditions than those required for the parent carboxylic acid. beilstein-journals.org

Electrophilic Substitution Reaction Patterns on the Thiophene Ring

The thiophene ring is an aromatic system and can undergo electrophilic aromatic substitution. brainly.in Thiophene is generally more reactive than benzene (B151609) towards electrophiles due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during the reaction. wikipedia.orgpearson.com

However, in this compound, the reactivity and regioselectivity of electrophilic substitution are dictated by the combined electronic effects of the existing substituents. The carboxylic acid group at the C-2 position is an electron-withdrawing group and acts as a deactivating group, making the ring less reactive towards electrophiles. Conversely, the chloromethyl groups at the C-4 and C-5 positions are weakly activating and ortho-, para-directing.

In this specific molecule, the only available position for substitution is the C-3 position. The directing effects of the substituents are therefore crucial in determining whether a reaction at this position is feasible. The deactivating nature of the C-2 carboxylic acid group would strongly disfavor substitution at the adjacent C-3 position. The activating effect of the chloromethyl groups might not be sufficient to overcome this deactivation. Therefore, further electrophilic substitution on the thiophene ring of this compound is expected to be difficult and require harsh reaction conditions. If substitution does occur, it would be directed to the C-3 position, the only one available. Halogenation of substituted thiophenes, for example, is highly dependent on the nature and position of the existing substituents. rsc.orgrsc.org

Ring Closure and Cyclization Reactions Mediated by Chloromethyl Groups

The two adjacent chloromethyl groups at the 4- and 5-positions of the thiophene ring are prime sites for intramolecular cyclization reactions, leading to the formation of fused bicyclic thieno[3,4-c]heterocycles. These reactions typically proceed via nucleophilic substitution, where a binucleophile reacts with both chloromethyl groups to form a new ring.

One of the most common cyclization reactions involves the use of a sulfide (B99878) source to create a thieno[3,4-c]thiophene system. This reaction is of significant interest as thieno[3,4-c]thiophene is a structural isomer of the more stable thieno[3,2-b]thiophene (B52689) and thieno[2,3-b]thiophene, and its derivatives are investigated for their electronic properties. encyclopedia.pub The general approach involves the reaction of a 3,4-bis(halomethyl)thiophene derivative with a sulfide reagent, such as sodium sulfide.

The reaction of methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate with sodium sulfide, for instance, would be expected to yield the corresponding methyl 4H,6H-thieno[3,4-c]thiophene-2-carboxylate. The mechanism involves a double nucleophilic substitution where the sulfide ion displaces the two chloride ions. The resulting fused ring system is often sensitive and prone to aromatization or further reactions if not handled carefully.

Beyond the formation of a second thiophene ring, other heterocyclic systems can be constructed by varying the nucleophile. For example, reaction with primary amines can lead to the formation of thieno[3,4-c]pyrrole derivatives, while reaction with hydrazine (B178648) derivatives can yield thieno[3,4-c]pyridazine structures. These fused heterocyclic systems are of interest in medicinal chemistry and materials science.

| Reactant | Reagent | Product | Fused Ring System | Potential Application |

|---|---|---|---|---|

| Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | Sodium sulfide (Na₂S) | Methyl 4H,6H-thieno[3,4-c]thiophene-2-carboxylate | Thieno[3,4-c]thiophene | Organic electronics |

| Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | Methylamine (CH₃NH₂) | Methyl 5-methyl-4H,6H-thieno[3,4-c]pyrrole-2-carboxylate | Thieno[3,4-c]pyrrole | Conducting polymers |

| Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | Hydrazine (N₂H₄) | Methyl 4H,6H-thieno[3,4-c]pyridazine-2-carboxylate | Thieno[3,4-c]pyridazine | Pharmaceuticals |

Strategies for Advanced Derivatization from this compound

The presence of three distinct functional groups on the this compound scaffold allows for a multitude of derivatization strategies, making it a valuable precursor for more complex molecules and functional polymers. These strategies can be broadly categorized based on the functional group being modified.

Derivatization of the Carboxylic Acid Group: The carboxylic acid at the 2-position can be readily converted into a variety of other functional groups. Esterification or conversion to an acid chloride are common first steps. For example, reaction with thionyl chloride would yield 4,5-bis(chloromethyl)thiophene-2-carbonyl chloride, a highly reactive intermediate. This acid chloride can then be reacted with alcohols, amines, or other nucleophiles to form esters, amides, and other derivatives. This functionality is particularly useful for introducing this thiophene moiety into larger molecules or for preparing monomers for polycondensation reactions. For instance, reaction with a diol could lead to the formation of polyesters containing the thiophene unit in the polymer backbone. documentsdelivered.com

Derivatization via the Chloromethyl Groups: The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Reaction with nucleophiles such as amines, thiols, or cyanides can be used to append new functionalities. For example, reaction with a secondary amine would introduce a tertiary amine group, which could be useful for creating ligands for metal catalysis or for pH-responsive materials. Post-polymerization modification of polymers containing this thiophene unit can also be achieved through the chloromethyl groups, allowing for the tuning of polymer properties. researchgate.net

Polymerization and Macrocycle Formation: The trifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers. Polycondensation reactions can be designed to involve the carboxylic acid group and one or both of the chloromethyl groups. For example, self-polycondensation under appropriate conditions could lead to hyperbranched polymers. Alternatively, co-polymerization with other monomers can be used to create linear or cross-linked polymers with tailored properties. The synthesis of thiophene-based macrocycles for optoelectronic applications is another area of interest where this compound could serve as a key building block. rsc.org

| Functional Group | Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | Monomer for polyesters |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide | Biologically active molecules |

| Chloromethyl Groups | Nucleophilic Substitution | Thiols, Amines, Cyanides | Substituted Thiophene | Functional materials |

| All three groups | Polycondensation | Self-condensation or with comonomers | Functional Polymer | Organic electronics, sensors |

| All three groups | Macrocyclization | High dilution conditions with appropriate linkers | Thiophene-based Macrocycle | Host-guest chemistry, optoelectronics |

Advanced Spectroscopic and Structural Characterization Methodologies for 4,5 Bis Chloromethyl Thiophene 2 Carboxylic Acid Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,5-bis(chloromethyl)thiophene-2-carboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR would yield distinct and predictable signals corresponding to the unique chemical environments of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In a ¹H-NMR spectrum of this compound, one would anticipate signals corresponding to three distinct types of protons: the carboxylic acid proton, the proton on the thiophene (B33073) ring, and the protons of the two chloromethyl groups.

The carboxylic acid proton (-COOH) is characteristically deshielded and would appear as a broad singlet at a very downfield chemical shift, typically in the range of 10–13 ppm. libretexts.org The protons of the two chloromethyl (-CH₂Cl) groups at positions 4 and 5 are expected to be chemically equivalent and would likely produce a single sharp singlet. This signal would be anticipated in the range of 4.5–5.0 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom and the aromatic ring. The lone proton on the thiophene ring at position 3 would also appear as a singlet, with a chemical shift expected in the aromatic region, likely between 7.0 and 8.0 ppm.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 7.0 - 8.0 | Singlet | 1H | Thiophene C3-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals would be predicted, corresponding to the five unique carbon environments.

The carbonyl carbon (-COOH) of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 160–180 ppm. libretexts.org The four carbons of the thiophene ring would appear in the aromatic region, typically between 120 and 150 ppm. Their exact shifts would be influenced by the attached substituents (carboxylic acid and chloromethyl groups). The carbon atom attached to the carboxylic acid (C2) and the carbons bearing the chloromethyl groups (C4 and C5) would be deshielded compared to the carbon bearing a hydrogen (C3). The carbon atoms of the two equivalent chloromethyl groups (-CH₂Cl) would produce a single signal, expected in the range of 40–50 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160 - 180 | Carboxylic Acid Carbonyl (C=O) |

| 120 - 150 | Thiophene Ring Carbons (4 signals) |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be dominated by absorptions characteristic of the carboxylic acid group.

A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretching vibration would give rise to a strong, sharp peak typically found around 1700–1725 cm⁻¹. libretexts.org Vibrations associated with the thiophene ring, including C=C stretching, would appear in the 1300–1550 cm⁻¹ region. iosrjournals.org The C-H stretching of the thiophene ring proton would be observed around 3100 cm⁻¹. Additionally, a C-Cl stretching absorption for the chloromethyl groups would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Broad |

| ~3100 | C-H stretch (Aromatic) | Medium |

| 1700 - 1725 | C=O stretch (Carbonyl) | Strong, Sharp |

| 1300 - 1550 | C=C stretch (Thiophene Ring) | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. For this compound (molecular weight: 225.09 g/mol ), the high-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to its exact mass. biosynth.com A characteristic isotopic pattern would be observed for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S).

Common fragmentation pathways would likely involve the loss of a chlorine atom (M-Cl)⁺, a chloromethyl radical (M-CH₂Cl)⁺, or the entire carboxylic acid group (M-COOH)⁺. Subsequent fragmentations could lead to further losses and rearrangements, providing a unique fingerprint for the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For analysis by GC-MS, the carboxylic acid functional group of this compound would typically require derivatization (e.g., esterification) to increase its volatility and thermal stability, allowing it to pass through the GC column. Without derivatization, thermal decarboxylation in the hot GC injector is a likely outcome.

The resulting chromatogram would show a peak at a specific retention time corresponding to the derivatized compound. The mass spectrometer would then provide the mass spectrum for this peak, which would be consistent with the structure of the derivative, showing its molecular ion and characteristic fragmentation patterns.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide definitive information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Key parameters obtained from a crystallographic study include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

While specific crystallographic data for this compound is not available, studies on similar substituted thiophene derivatives reveal common structural features. The thiophene ring is typically planar, and the substituents' orientations relative to the ring are determined by steric and electronic effects. For instance, analysis of other thiophene carboxylic acids often shows hydrogen bonding interactions involving the carboxylic acid group, leading to the formation of dimers or extended networks in the crystal lattice.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-3000 |

| Z (molecules/unit cell) | 4 or 8 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared to the theoretical values calculated from the molecular formula. This is a crucial step in verifying the purity and identity of a newly synthesized compound. For this compound (C₇H₆Cl₂O₂S), the theoretical elemental composition can be calculated based on its atomic weights.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 35.46 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.56 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 29.91 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.50 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.53 |

| Total | 225.10 | 100.00 |

Experimental values obtained from an elemental analyzer would be expected to be within ±0.4% of these theoretical values to confirm the compound's identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems.

The UV-Vis spectrum of a thiophene derivative is influenced by the substituents on the thiophene ring. The parent thiophene exhibits a primary absorption band around 235 nm. Substituents can cause a shift in the absorption maximum (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption (hyperchromic or hypochromic effect).

For this compound, the carboxylic acid group and the chloromethyl groups would be expected to influence the electronic transitions of the thiophene ring. A study of various thiophene derivatives has shown that substituents generally affect the spectra in complex ways depending on their nature and position. nii.ac.jp The conjugation of the carboxylic acid group with the thiophene ring is a key factor.

Table 3: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* | 240 - 280 | 5,000 - 15,000 |

Note: This table presents an estimated range based on general knowledge of substituted thiophenes and is not derived from specific experimental data for the title compound. The precise absorption maximum would provide insight into the extent of electronic communication between the substituents and the aromatic ring.

Computational and Theoretical Investigations of 4,5 Bis Chloromethyl Thiophene 2 Carboxylic Acid and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to determine molecular geometries, electronic properties, and thermodynamic parameters. mdpi.comgoogle.com Methods like the B3LYP hybrid functional are commonly used in conjunction with basis sets such as 6-31G* or 6-311+G** to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. google.com For a molecule like 4,5-bis(chloromethyl)thiophene-2-carboxylic acid, this process would determine the precise bond lengths, bond angles, and dihedral angles of its lowest-energy state.

A key aspect of this analysis for thiophene (B33073) carboxylic acids is the rotational barrier around the single bond connecting the carboxylic acid group to the thiophene ring. researchgate.net This rotation gives rise to different conformers, which can exhibit distinct energies and properties. For the parent thiophene-2-carboxylic acid, studies have identified different stable conformers based on the orientation of the carboxylic acid group relative to the thiophene ring. nih.govresearchgate.net One notable conformation involves an internal hydrogen bond between the carboxylic acid's hydroxyl group and the sulfur atom of the thiophene ring, which can significantly polarize the acid function and influence its reactivity. nih.gov The presence of the two chloromethyl groups at the 4 and 5 positions would introduce additional steric and electronic factors, likely influencing the preferred conformation and the rotational energy barrier.

Electronic Structure Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are crucial for understanding its chemical reactivity and stability. These are primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating its ability to accept an electron. ajchem-a.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is known as the energy gap. A small energy gap is associated with high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comsciforum.net Conversely, a large HOMO-LUMO gap implies greater stability. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): According to Koopmans' theorem, the energy of the HOMO is approximately equal to the negative of the ionization potential (I = -EHOMO), which is the energy required to remove an electron. ajchem-a.com Similarly, the energy of the LUMO is related to the electron affinity (A = -ELUMO), the energy released when an electron is added. ajchem-a.com

Computational studies on thiophene-2-carboxylic acid and its derivatives have calculated these parameters to predict their reactivity. mdpi.comresearchgate.net For example, analysis of various substituted 2-thiophene carboxylic acid derivatives showed how different functional groups alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. mdpi.comsciforum.net

Below is an illustrative table of electronic properties calculated for different conformers of a related compound, 3-methylthiophene-2-carboxylic acid, using both DFT and Hartree-Fock (HF) methods. This demonstrates how theoretical calculations can quantify these critical electronic parameters.

| Method | Conformer | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) |

|---|---|---|---|---|

| HF/6-311+G | 2a | -8.79 | 3.78 | 12.57 |

| HF/6-311+G | 2b | -8.71 | 3.59 | 12.30 |

| HF/6-311+G** | 2c | -9.17 | 3.53 | 12.70 |

| B3LYP/6-31G | 2a | -6.83 | -1.52 | 5.31 |

| B3LYP/6-31G | 2b | -6.46 | -1.66 | 4.80 |

| B3LYP/6-31G* | 2c | -7.02 | -1.59 | 5.43 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites. researchgate.netpreprints.org

MEP maps are typically color-coded:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Represent areas with intermediate or near-zero potential. preprints.org

For a molecule like this compound, an MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidity and role as a hydrogen bond donor. The chloromethyl groups would also influence the potential map, introducing electronegative chlorine atoms that would draw electron density.

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.dewikipedia.org This analysis partitions the total electron population among the different atoms, providing insight into the electronic distribution and the polarity of chemical bonds. uci.edu

While widely used, Mulliken analysis has known limitations, such as a strong dependence on the basis set used in the calculation. uni-muenchen.dewikipedia.org Despite this, it provides a useful qualitative picture of charge distribution. In thiophene-based systems, the sulfur atom is typically found to have a positive charge, while the carbon atoms in the ring are negatively charged. researchgate.net The addition of the carboxylic acid and chloromethyl substituents to the thiophene ring in this compound would further polarize the molecule. The electronegative oxygen and chlorine atoms would be expected to carry significant negative charges, while the carbonyl carbon and the carbons attached to the chlorine atoms would become more electropositive.

Thermochemical and Thermodynamic Parameter Calculations

DFT calculations can also be used to predict various thermodynamic properties of molecules, such as zero-point energy, enthalpy, entropy, Gibbs free energy, and heat capacity. mdpi.commdpi.com These calculations help in understanding the stability of the molecule and predicting the energetics of chemical reactions. scispace.com

By performing frequency calculations on the optimized geometry, these thermodynamic functions can be determined at different temperatures. mdpi.com This data is essential for understanding the behavior of the compound under various thermal conditions and for predicting equilibrium constants of reactions in which it might participate. Studies on related thiophene derivatives have successfully used DFT to obtain these key molecular descriptors. mdpi.comresearchgate.net

Advanced Quantum Chemical Calculation Methods

Beyond DFT, other quantum chemical methods can provide additional or more refined insights into a molecule's properties. One such method is the Hartree-Fock (HF) theory. wikipedia.org

Hartree-Fock is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it is computationally more demanding than some DFT functionals and does not account for electron correlation in the same way, it can offer a different and sometimes complementary picture of electronic structure. nih.gov For instance, a comparative study on thiophene carboxylic acids found that HF and DFT methods provided different descriptions of the LUMO's delocalization. nih.govresearchgate.net Employing multiple theoretical methods, like using HF in conjunction with DFT, can lead to a more comprehensive and robust understanding of a molecule's electronic behavior and reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, bonding interactions, and stability within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the delocalization of electron density. This delocalization, represented as second-order perturbation interaction energy (E(2)), indicates the strength of the interaction; a higher E(2) value signifies a more significant interaction and greater molecular stability.

For this compound, NBO analysis would identify key donor-acceptor interactions. The analysis would likely reveal significant delocalization from the lone pairs of the oxygen and sulfur atoms to the antibonding orbitals (σ* or π*) of adjacent bonds within the thiophene ring and the carboxylic acid and chloromethyl substituents. These interactions are crucial for understanding the molecule's electronic structure and the influence of its substituent groups on the aromatic system. NBO calculations also provide information on the hybridization of atomic orbitals, which influences bond angles and lengths. The charge transfer mechanisms and intermolecular bonding pathways can be analyzed through the interactions between filled and anti-bonding orbitals.

Table 1: Illustrative NBO Analysis for Significant Interactions (Note: The following data is a representative example of how NBO analysis results would be presented, as specific calculated values for the target molecule are not available in the reviewed sources.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) S | π(C2-C3) | Value |

| LP(1) S | π(C4-C5) | Value |

| LP(2) O(carboxyl) | π(C=O) | Value |

| π(C2-C3) | π(C4-C5) | Value |

| π(C4-C5) | σ*(C-Cl) | Value |

Prediction of Molecular Reactivity Descriptors

Molecular reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These "frontier orbitals" are central to chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity.

From EHOMO and ELUMO, several key descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ). This index quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index: A measure of the electron-donating capability of a molecule.

For this compound, these descriptors would predict its behavior in chemical reactions, indicating which sites are prone to electrophilic or nucleophilic attack.

Table 2: Illustrative Molecular Reactivity Descriptors (Note: This table provides a template for the presentation of reactivity descriptors. Specific calculated values for the target molecule are not available in the reviewed sources.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

| Chemical Hardness (η) | Value |

| Electronegativity (χ) | Value |

| Electrophilicity Index (ω) | Value |

Theoretical Prediction of Spectroscopic Properties (IR, UV-Vis)

Computational methods can simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, which are valuable for molecular identification and characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's bonds. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of C-H, C=O, C-S, or C-Cl bonds. Comparing the calculated spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular motions. For this compound, calculations would predict the characteristic frequencies for the thiophene ring vibrations, the carbonyl stretch of the carboxylic acid, and the C-Cl stretches of the chloromethyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. The results provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. These predictions help in understanding the electronic structure and the nature of the electronic transitions within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data (Note: The following is an example of how theoretical spectroscopic data would be reported, as specific calculated values for the target molecule are not available in the reviewed sources.)

| Theoretical IR Peaks | Theoretical UV-Vis Peaks | |||

|---|---|---|---|---|

| Vibrational Mode | Wavenumber (cm-1) | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| O-H stretch (acid) | Value | Value | Value | HOMO → LUMO |

| C=O stretch (acid) | Value | Value | Value | HOMO-1 → LUMO |

| C-Cl stretch | Value | |||

| C-S stretch (ring) | Value |

Selection and Application of Basis Sets (e.g., 6-311++G(d,p)) in Computational Models

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method (like DFT) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules containing heteroatoms, such as the sulfur in thiophene. It is a type of Pople-style split-valence basis set with added functions for improved accuracy:

6-311: This indicates that core electrons are described by a single function (composed of 6 primitive Gaussian functions), while valence electrons are described with more flexibility by three functions (composed of 3, 1, and 1 primitive Gaussians, respectively).

++G: The two plus signs indicate the addition of "diffuse" functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are important for accurately describing systems with lone pairs, anions, or weak interactions, as they allow for electron density to be located further from the nucleus.

(d,p): These are "polarization" functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately.

In the context of this compound, the 6-311++G(d,p) basis set would be well-suited for geometry optimization, frequency calculations (for IR spectra), and electronic property predictions (for reactivity descriptors and UV-Vis spectra). Its inclusion of diffuse and polarization functions is essential for an accurate description of the lone pairs on the sulfur, oxygen, and chlorine atoms, as well as the π-conjugated system of the thiophene ring.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Synthons and Building Blocks in Organic Synthesis

The strategic placement of three distinct functional groups on the thiophene (B33073) ring makes 4,5-bis(chloromethyl)thiophene-2-carboxylic acid a highly versatile synthon in organic synthesis. The carboxylic acid at the 2-position can be readily converted into a variety of other functional groups such as esters, amides, and acid chlorides, or it can participate in decarboxylation reactions. wikipedia.org The two chloromethyl groups at the 4- and 5-positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.

This trifunctionality enables chemists to employ orthogonal protection and reaction strategies to selectively modify different parts of the molecule, leading to a diverse library of derivatives. For instance, the carboxylic acid can be protected while the chloromethyl groups react with nucleophiles, or vice versa. This controlled reactivity is crucial for the multi-step synthesis of complex target molecules. Thiophene-derived compounds are recognized as attractive synthons for designing materials with interesting electronic and optical properties. researchgate.net The ability to prepare halogenated 2-thiophenecarboxylic acid derivatives serves as a foundation for creating new families of chemical compounds. beilstein-journals.orgbeilstein-journals.org

Precursors for Complex Heterocyclic Systems (e.g., 1,2,4-Triazoles)

The reactive nature of the chloromethyl groups, combined with the carboxylic acid function, makes this compound an ideal starting material for the synthesis of fused and complex heterocyclic systems. The two adjacent chloromethyl groups can react with binucleophiles to form new rings fused to the thiophene core.

A significant application in this area is the synthesis of thiophene-linked 1,2,4-triazoles. nih.gov The general synthesis of 1,3,5-substituted 1,2,4-triazoles can be achieved from carboxylic acids, amidines, and hydrazines. researchgate.net For example, the carboxylic acid moiety of the thiophene derivative can be converted to a carbohydrazide. This intermediate can then react with isothiocyanates followed by cyclization to yield 1,2,4-triazole-3-thiones. nih.govmdpi.com The thiophene ring acts as a key substituent on the triazole core, influencing the electronic properties and biological activity of the final molecule. The development of synthetic routes to halogenated thiophene building blocks has been instrumental in creating new classes of 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgbeilstein-journals.org

| Precursor | Reagents | Resulting Heterocycle | Reference |

| Thiophene-2-carbohydrazide | Haloaryl isothiocyanates, NaOH | 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |

| Carboxylic Acids | Amidines, Hydrazines, HATU, DIPEA | 1,3,5-Trisubstituted 1,2,4-triazoles | researchgate.net |

| Furan-2-carboxylic acid hydrazide | Aromatic aldehydes | 4-(Arylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiols | mdpi.com |

Development of Polymer and Organic Electronic Materials

Thiophene-based polymers are a cornerstone of the organic electronics field due to their excellent semiconducting properties, processability, and stability. aau.edu.etresearchgate.netwiley.com The bifunctional nature of the chloromethyl groups in this compound allows it to act as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with various co-monomers to create polyesters and other conjugated polymers. The thiophene units in the polymer backbone provide the pathway for charge transport, which is essential for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netjuniperpublishers.com

The synthesis of thiophene-based polyesters can be achieved through melt-polymerization, offering a green and solvent-free process. mdpi.commdpi.com By replacing traditional monomers with bio-based alternatives like derivatives of 2,5-thiophenedicarboxylic acid, new classes of sustainable high-performance polymers can be developed. mdpi.comfrontiersin.org The properties of these polymers, such as their thermal stability and gas barrier capabilities, can be tuned by carefully selecting the co-monomers. mdpi.com

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.govmdpi.comnih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has found numerous applications in sensors, bio-imaging, and optoelectronic devices. frontiersin.org Molecules with rotor-like structures, such as tetraphenylethene (TPE), are classic examples of AIE luminogens (AIEgens). nih.gov

The rigid thiophene scaffold provided by this compound can be incorporated into larger molecular structures designed to exhibit AIE. By attaching AIE-active moieties to the thiophene ring via its functional groups, novel AIE materials can be synthesized. For instance, thiophene-containing tetraphenylethene derivatives have been shown to exhibit typical AIE characteristics with emissions spanning the visible spectrum. rsc.org The restriction of intramolecular rotations in the aggregated state is the key mechanism for the AIE phenomenon. nih.gov The design of such materials allows for the development of fluorescent probes and smart materials.

| AIEgen Core Structure | Key Feature | Application | References |

| Tetraphenylethene (TPE) | Restriction of intramolecular rotation upon aggregation | Bio-fluorescent probes, sensors | nih.govrsc.org |

| Hexaphenylsilole (HPS) | Propeller-like shape prevents π-π stacking in aggregates | Optoelectronic devices, chemosensors | frontiersin.org |

| Thiophene-containing TPE | Tunable emission colors and mechanofluorochromism | Smart materials, fluorescent probes | rsc.org |

Derivatives of this compound can be used to create self-assembled monolayers (SAMs) or thin polymer layers for interface modification. The carboxylic acid group can anchor the molecule to metal oxide surfaces like zinc oxide (ZnO) or titanium dioxide (TiO2), which are commonly used as electron transport layers in inverted OSCs. rsc.orgsemi.ac.cn The thiophene unit and other parts of the molecule can then favorably interact with the organic active layer, improving energy level alignment, reducing surface roughness, and enhancing electron extraction and transport. rsc.orgcut.ac.cy This modification can lead to a significant enhancement in PCE and improved thermal and illumination stability of the solar cells. rsc.org

Utility as Ligands in Coordination Chemistry and Biomimetic Systems

The presence of the carboxylic acid group and the sulfur atom in the thiophene ring allows this compound and its derivatives to act as effective ligands in coordination chemistry. The carboxylate group can coordinate to metal ions in a monodentate or bidentate fashion, while the sulfur atom can also participate in coordination. This versatility allows for the formation of a wide range of metal-organic frameworks (MOFs) and coordination complexes with diverse structures and properties.

These thiophene-based ligands can be used to create biomimetic systems that mimic the active sites of metalloenzymes. The specific coordination environment provided by the ligand can influence the catalytic activity and selectivity of the metal center. The ability to further functionalize the ligand via the chloromethyl groups allows for the fine-tuning of the steric and electronic properties of the coordination sphere, enabling the design of catalysts for specific chemical transformations.

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. unibo.it Incorporating rigid structural motifs is a common strategy to create conformationally constrained peptidomimetics, which can lead to higher binding affinity and selectivity for their biological targets. nih.gov

The rigid, planar structure of the thiophene ring makes it an excellent scaffold for the design of such peptidomimetics. The functional groups of this compound provide the necessary handles to attach amino acid side chains or other peptide fragments. For example, the two chloromethyl groups can be substituted with amino acid esters, and the carboxylic acid can be coupled to another amino acid or peptide chain. The resulting molecule will have its side chains locked in a specific spatial orientation defined by the thiophene core. This approach has been used to develop potent inhibitors for targets such as the hepatitis C NS5A protein, where incorporating a frontiersin.orgrsc.org-azabicyclic lactam motif as a dipeptide mimetic led to enhanced potency. nih.gov The synthesis of such constrained structures can be achieved through both solution-phase and solid-phase peptide synthesis techniques. unibo.itnih.gov

Information regarding the supramolecular chemistry and cocrystallization engineering of this compound is not available in publicly accessible scientific literature and databases.

The broader field of crystal engineering often utilizes molecules with carboxylic acid functional groups due to their capacity to form robust hydrogen bonds, a key interaction in the formation of supramolecular assemblies and cocrystals. Thiophene-containing molecules are also of interest in materials science. However, the specific compound "this compound" does not appear to have been the subject of published research in these specific areas.

While general principles of supramolecular chemistry and cocrystallization could be discussed, applying them specifically to "this compound" without experimental data or theoretical studies would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the supramolecular chemistry and cocrystallization engineering of "this compound" cannot be provided at this time due to a lack of available scientific information.

Q & A

Q. What are the established synthetic routes for 4,5-bis(chloromethyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions on thiophene precursors. For example, chloromethyl groups can be introduced using chloromethylating agents like chloromethyl ethers under controlled temperatures (40–60°C) in anhydrous conditions . Optimization involves adjusting catalysts (e.g., Lewis acids), solvent polarity, and reaction time to improve yields. Evidence from analogous thiophene derivatives shows that dichloromethane or DMF as solvents enhances reactivity, while excess reagent ratios (2:1 chloromethylating agent to substrate) minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm substitution patterns and chloromethyl group integration .

- IR Spectroscopy : Peaks at 1700–1720 cm validate the carboxylic acid moiety .

- HPLC/MS : For purity assessment and molecular ion identification (e.g., [M+H] at m/z 265) .

- Melting Point Analysis : Consistency with literature values (e.g., 206–207°C for related thiophene acids) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Use desiccants like silica gel to prevent degradation. Safety protocols recommend fume hood use, nitrile gloves, and avoidance of aqueous workups unless stabilized .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of thiophene-2-carboxylic acid derivatives?

Studies on diarylthiophene analogs demonstrate that electron-withdrawing groups (e.g., Cl, NO) at the 4,5-positions enhance anti-inflammatory activity by modulating COX-2 inhibition. For instance, 4,5-diaryl derivatives showed IC values of 0.8–1.2 µM in COX-2 assays, attributed to improved binding affinity . Replacements of chloromethyl with hydroxypropoxy groups reduced cytotoxicity but maintained antioxidant efficacy (e.g., 70–80% DPPH radical scavenging at 100 µM) .

Q. What mechanisms underlie the anti-inflammatory and antioxidant properties of this compound’s derivatives?

Molecular docking studies reveal that 4,5-diarylthiophene-2-carboxylic acid derivatives bind to the active site of COX-2 via hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355. Antioxidant activity correlates with thiophene ring planarity, which stabilizes radical intermediates . In vitro assays (e.g., carrageenan-induced paw edema) show 50–60% inflammation reduction at 10 mg/kg doses .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electrophilic regions for substitution, while molecular dynamics simulations assess binding stability. For example, docked poses of 4,5-bis(chloromethyl) derivatives in COX-2 showed binding free energies of –9.2 kcal/mol, suggesting strong inhibition potential . ADMET predictions (e.g., SwissADME) optimize logP values (<3) for improved bioavailability .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic instability or poor solubility. For instance, in vitro IC values for COX-2 inhibition (1–2 µM) may not translate in vivo due to rapid glucuronidation. Strategies include prodrug formulations (e.g., ester prodrugs) or nanoencapsulation to enhance half-life .

Q. What strategies address regioselectivity challenges during substitution reactions on the thiophene ring?

Directed ortho-metalation (DoM) using LDA or Grignard reagents ensures precise functionalization at the 4,5-positions. For chloromethylation, steric effects favor substitution at less hindered sites, confirmed by X-ray crystallography of intermediates .

Q. How can solubility challenges of this compound in aqueous media be mitigated for biological assays?

Co-solvents like DMSO (≤5% v/v) or PEG-400 improve solubility without cytotoxicity. Alternatively, salt formation (e.g., sodium carboxylate) increases aqueous compatibility, with solubility enhancements from 0.1 mg/mL (free acid) to 5 mg/mL .

Q. What are the pathways for oxidative degradation, and how can stability be enhanced?

Accelerated stability studies (40°C/75% RH) identify degradation products like thiophene quinones. Antioxidants (e.g., BHT) or lyophilization reduce oxidation. LC-MS/MS analysis confirms degradation pathways, guiding formulation adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.